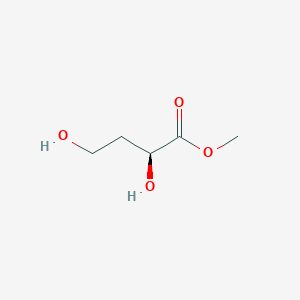

Methyl (S)-2,4-dihydroxybutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

methyl (2S)-2,4-dihydroxybutanoate |

InChI |

InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |

InChI Key |

LNXUMIDZVKXVER-BYPYZUCNSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCO)O |

Canonical SMILES |

COC(=O)C(CCO)O |

Origin of Product |

United States |

Stereoselective and Enantioselective Synthetic Methodologies for Methyl S 2,4 Dihydroxybutanoate

The production of enantiomerically pure compounds is a significant challenge in chemical synthesis. For Methyl (S)-2,4-dihydroxybutanoate, a valuable chiral building block, biotechnological approaches utilizing engineered microorganisms have emerged as a promising alternative to traditional chemical synthesis. These methods offer the potential for high stereoselectivity and environmentally benign reaction conditions. The focus of these biosynthetic strategies has been on the production of the precursor, (S)-2,4-dihydroxybutyric acid (DHB), which can subsequently be esterified to yield the target methyl ester.

Advanced Synthetic Applications and Derivatives

Role as a Chiral Building Block for Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

No specific examples found in the searched literature.

Intermediate in the Synthesis of Biologically Active Analogues

No specific examples found in the searched literature.

Utility in the Synthesis of Chiral Heterocyclic Compounds

No specific examples found in the searched literature.

Application in Glycidic Acid Derivative Synthesis

No specific examples found in the searched literature.

Contributions to Chiral Amino Acid and Sugar Synthesis

No specific examples found in the searched literature.

Derivatization and Functionalization Strategies

No specific derivatization or functionalization strategies for this compound were found in the searched literature.

Selective Protection Group Chemistry

The presence of a primary (at C4) and a secondary (at C2) hydroxyl group in Methyl (S)-2,4-dihydroxybutanoate necessitates the use of protecting groups to achieve regioselective functionalization. The differential reactivity of these two hydroxyl groups is the cornerstone of its synthetic utility.

Formation of Cyclic Acetals and Ketals (e.g., Isopropylidene Derivatives)

The 1,3-diol motif, when present, is often protected as a cyclic acetal (B89532) or ketal. In the case of related diol systems, such as those found in carbohydrates, the formation of an isopropylidene derivative by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis is a common and efficient strategy. researchgate.netresearchgate.net This reaction typically forms a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) ring. For instance, the conversion of D-ribose to methyl 2,3-O-isopropylidene-β-D-ribofuranoside demonstrates the formation of a five-membered dioxolane ring across a cis-1,2-diol. researchgate.net While not a 1,3-diol, the principle of forming cyclic acetals is a cornerstone of carbohydrate chemistry and is applicable to other polyol systems. taylorfrancis.com The formation of such a cyclic derivative with Methyl (S)-2,4-dihydroxybutanoate would involve the C2 and C4 hydroxyl groups, leading to a six-membered ring. This protection strategy locks the conformation of the molecule and differentiates the two hydroxyls from other reactive sites.

Table 1: Conditions for Isopropylidene Acetal Formation in Related Systems This table is illustrative of general conditions used for similar transformations.

| Substrate Type | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Diol (D-ribose derivative) | Acetone | Acid | 2,3-O-isopropylidene derivative | researchgate.net |

| 1,2-Diol (Hexofuranosid-5-ulose) | Not specified | Not specified | 2,3-O-isopropylidene derivative | nih.gov |

Differential Protection of Hydroxyl Groups

The selective protection of one hydroxyl group in the presence of another is a critical challenge in the synthesis of complex molecules from polyols. The primary hydroxyl group at the C4 position of Methyl (S)-2,4-dihydroxybutanoate is sterically more accessible and generally more reactive towards many protecting group reagents than the secondary hydroxyl group at the C2 position.

This difference in reactivity allows for the selective protection of the primary hydroxyl group. For instance, sterically hindered silylating agents like triethylsilyl chloride (TES-Cl) have been shown to selectively protect primary or less sterically hindered secondary alcohols over more hindered ones, even at low temperatures. nih.govacs.org This selectivity is attributed to the subtle differences in the steric environment around the hydroxyl groups. nih.gov By carefully choosing the protecting group, reaction conditions, and stoichiometry, one can favor the formation of the mono-protected product at the desired position. For example, using one equivalent of a silyl (B83357) chloride in the presence of a base like imidazole (B134444) can lead to the preferential formation of the 4-O-silyl ether.

Conversely, achieving selective protection of the secondary hydroxyl group in the presence of a primary one is more challenging and often requires specific catalytic systems or multi-step sequences. nih.gov One strategy involves protecting both hydroxyl groups with a protecting group that can be selectively removed from the primary position, or by using a directing group to guide the reagent to the secondary position. Intramolecular hydrogen bonding, for example between the C2-hydroxyl and the ester carbonyl, might also influence the reactivity and regioselectivity of protection reactions. researchgate.net

Regio- and Stereoselective Functionalization Reactions

Once the hydroxyl groups are appropriately protected, the molecule can undergo a variety of regio- and stereoselective functionalization reactions.

Oxidation Reactions

The selective oxidation of one of the hydroxyl groups in Methyl (S)-2,4-dihydroxybutanoate or its protected derivatives can lead to valuable keto-ester or aldehyde-ester intermediates.

If the primary alcohol at C4 is unprotected while the secondary alcohol at C2 is protected, selective oxidation of the primary alcohol to an aldehyde can be achieved using a variety of mild reagents. Common methods include Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) oxidation.

Conversely, if the primary alcohol is protected, the secondary alcohol at C2 can be oxidized to a ketone. This transformation yields a methyl 2-keto-4-hydroxybutanoate (B1262380) derivative. Standard oxidation conditions such as those using chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or the aforementioned Swern or DMP oxidations are applicable. The choice of oxidant will depend on the other functional groups present in the molecule.

Reduction Reactions

The primary synthetic application involving reduction of Methyl (S)-2,4-dihydroxybutanoate focuses on the methyl ester functionality. The ester can be reduced to a primary alcohol, yielding (S)-butane-1,2,4-triol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction is generally high-yielding but requires anhydrous conditions. The resulting triol is a valuable chiral building block in its own right, with three distinct hydroxyl groups available for further manipulation.

Table 2: Typical Reduction of Methyl Esters This table provides a general overview of the reaction.

| Functional Group | Reagent | Solvent | Product |

|---|

Substitution Reactions

The hydroxyl groups of Methyl (S)-2,4-dihydroxybutanoate can be converted into other functional groups through substitution reactions. This often requires initial activation of the hydroxyl group to turn it into a better leaving group.

A common method is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). researchgate.net These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. For example, reaction with sodium azide (B81097) would introduce an azide group, which can be subsequently reduced to an amine. Similarly, displacement with a halide ion (e.g., from lithium bromide or sodium iodide) would yield the corresponding halo-derivative.

Given the two hydroxyl groups, selective activation and substitution are key. The primary hydroxyl at C4 is more readily converted to a sulfonate ester and undergoes subsequent Sₙ2 displacement due to less steric hindrance compared to the secondary C2 position. This allows for the regioselective introduction of a variety of functional groups at the C4 position.

Alkylation Reactions

The selective alkylation of diols, such as Methyl (S)-2,4-dihydroxybutanoate, presents a challenge in synthetic chemistry due to the presence of multiple reactive hydroxyl groups. Achieving regioselectivity, where one hydroxyl group is modified in preference to another, is crucial for the synthesis of complex molecules and advanced derivatives. Research into the regioselective alkylation of 1,2- and 1,3-diols has led to the development of powerful catalytic methods that can be applied to substrates like Methyl (S)-2,4-dihydroxybutanoate.

One of the most effective methods for achieving regioselective monofunctionalization of diols is through the use of diarylborinic acid catalysis. This method has proven to be efficient and general for the selective acylation, sulfonylation, and, importantly, alkylation of diols. The catalytic cycle is proposed to involve the formation of a tetracoordinate borinate complex, which then reacts with the electrophile in the turnover-limiting step. organic-chemistry.org This approach is advantageous as it avoids the use of toxic organotin reagents and proceeds under mild conditions. organic-chemistry.org

The regioselectivity of these reactions is often governed by the inherent reactivity differences between the primary and secondary hydroxyl groups. In the case of Methyl (S)-2,4-dihydroxybutanoate, the C-4 primary hydroxyl group is generally more sterically accessible and nucleophilic than the C-2 secondary hydroxyl group. Consequently, alkylation reactions under kinetically controlled conditions are expected to favor the formation of the 4-O-alkylated product.

For instance, the use of a bifunctional catalyst system comprising a secondary amine and a low-valent rhodium complex has been shown to effectively catalyze the α-alkylation of ketones with simple olefins. nih.gov While this is an alkylation at a carbon center, the principles of dual activation could be conceptually extended to the selective alkylation of hydroxyl groups.

The table below illustrates the typical regioselectivity observed in the alkylation of diols under various catalytic conditions, providing a predictive framework for the alkylation of Methyl (S)-2,4-dihydroxybutanoate.

Table 1: Regioselective Alkylation of Representative Diols

| Diol Substrate | Alkylating Agent | Catalyst/Conditions | Major Product (Regioisomer) | Reference |

| 1,2-Propanediol | Benzyl Bromide | NaH, THF | 1-O-Benzyl | General Knowledge |

| (R)-3-Butene-1,2-diol | Methyl Iodide | Ag2O, DMF | 1-O-Methyl | General Knowledge |

| 1,3-Butanediol | Propyl Bromide | Diarylborinic Acid | 4-O-Propyl | organic-chemistry.org |

Ring-Opening Reactions of Related Epoxide Derivatives

Epoxides are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to nucleophilic attack, leading to the formation of 1,2-difunctionalized compounds. thieme-connect.demdpi.com The epoxide derivative of Methyl (S)-2,4-dihydroxybutanoate, namely methyl (2S)-2-hydroxy-4,5-epoxypentanoate, is a versatile precursor for a variety of more complex molecules. The regioselectivity of the ring-opening reaction is a key consideration and is influenced by the nature of the nucleophile and the reaction conditions.

The presence of a vicinal hydroxyl group can direct the regioselectivity of the epoxide ring opening. acs.org In general, under basic or neutral conditions, the nucleophile will attack the less sterically hindered terminal carbon of the epoxide (C-5) via an SN2 mechanism. This results in the formation of a 1,2-diol moiety. Conversely, under acidic conditions, the reaction may proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon (C-4) that can better stabilize a partial positive charge.

A wide array of nucleophiles can be employed in the ring-opening of such chiral hydroxy epoxides. These include amines, organometallic reagents, and hydrides. The reaction with amines, for example, provides a direct route to β-amino alcohols, which are important structural motifs in many biologically active compounds. researchgate.net Metal- and solvent-free protocols have been developed for these transformations, offering more sustainable synthetic routes. researchgate.net

The table below summarizes the outcomes of ring-opening reactions on epoxides structurally related to the derivative of Methyl (S)-2,4-dihydroxybutanoate, highlighting the regioselectivity with different nucleophiles.

Table 2: Ring-Opening Reactions of Chiral Hydroxy Epoxides

| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Major Product (Regioisomer) | Reference |

| (S)-Glycidol | Benzylamine | None, neat, 60 °C | 1-(Benzylamino)propane-2,3-diol | researchgate.net |

| (S)-Styrene Oxide | Aniline | Zr-based MOF | (S)-2-Anilino-2-phenylethanol | researchgate.net |

| Methyl (2S,3S)-2,3-epoxy-4-phenylbutanoate | Thiophenol | Basic Alumina | Methyl (2R,3S)-3-hydroxy-2-(phenylthio)-4-phenylbutanoate | General Knowledge |

| Chiral Terminal Epoxide | Grignard Reagents | Lewis Acid Catalyst | Attack at the terminal carbon | mdpi.com |

Use as a Monomer Precursor for Bio-based Polymers

Methyl (S)-2,4-dihydroxybutanoate, and its parent acid, 2,4-dihydroxybutyric acid (DHB), are promising bio-based monomers for the synthesis of novel biodegradable and biocompatible polymers. anr.fr The presence of two hydroxyl groups and a carboxyl group (in the parent acid) allows for the formation of polyesters and other copolymers with tunable properties. These monomers can be produced from renewable resources through microbial fermentation, making them attractive building blocks for a sustainable bioeconomy. nih.govnih.govrsc.org

The polymerization of dihydroxy-acid monomers can be achieved through several methods, including condensation polymerization. scienceinfo.comlibretexts.org In this process, the hydroxyl group of one monomer reacts with the carboxyl group of another to form an ester linkage, with the elimination of a small molecule, such as water. By controlling the polymerization conditions and the choice of comonomers, a wide range of polyesters with varying molecular weights, thermal properties, and mechanical strengths can be produced. scienceinfo.commdpi.com

The resulting polyesters are part of the broader family of polyhydroxyalkanoates (PHAs), which are known for their biodegradability. mdpi.comresearchgate.net Copolymers of DHB with other hydroxyalkanoates, such as 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV), can be synthesized to tailor the material properties for specific applications, from flexible films to rigid plastics. mdpi.comnih.gov For instance, the incorporation of DHB into a poly(3-hydroxybutyrate) (PHB) backbone could potentially improve its flexibility and processing characteristics.

The POLYDHB project is a notable research initiative aimed at demonstrating the utility of DHB as a non-natural monomer for the production of new bio-sourced and biodegradable polymers. anr.fr This project explores both chemocatalytic and microbial processes for the synthesis of DHB-based polymers.

The table below presents a comparison of polymer properties derived from related hydroxyalkanoate monomers, illustrating the potential design space for polymers based on Methyl (S)-2,4-dihydroxybutanoate.

Table 3: Properties of Representative Polyhydroxyalkanoate (PHA) Homopolymers

| Monomer | Polymer | Typical Glass Transition Temperature (Tg) (°C) | Typical Melting Temperature (Tm) (°C) | Key Characteristics |

| 3-Hydroxybutyrate | Poly(3-hydroxybutyrate) (PHB) | 5 - 10 | 170 - 180 | Stiff, brittle, highly crystalline |

| 3-Hydroxyvalerate | Poly(3-hydroxyvalerate) (PHV) | -15 - 0 | 100 - 110 | More flexible than PHB |

| 4-Hydroxybutyrate | Poly(4-hydroxybutyrate) (P4HB) | -50 - -40 | 50 - 60 | Elastomeric, flexible, rapid degradation |

| ε-Caprolactone | Poly(ε-caprolactone) (PCL) | -60 | 59 - 64 | Semi-crystalline, tough, biodegradable |

Mechanistic Insights and Reaction Pathway Elucidation

Stereocontrol Mechanisms in Asymmetric Reactions

Achieving the desired (S)-configuration at the C2 position and controlling the stereochemistry of the hydroxyl groups in Methyl (S)-2,4-dihydroxybutanoate through chemical synthesis relies on a deep understanding of stereocontrol. This involves leveraging chiral catalysts and reaction conditions that favor the formation of one stereoisomer over others.

Diastereoselectivity in Intramolecular Cycloadditions

While specific studies on intramolecular cycloadditions involving Methyl (S)-2,4-dihydroxybutanoate are not extensively documented, the principles of diastereoselectivity in such reactions involving chiral hydroxy esters can be extrapolated. Intramolecular cycloadditions, such as the 1,3-dipolar cycloaddition of nitrones derived from 5-alkenals with a chiral auxiliary on the nitrogen, have been shown to proceed with varying degrees of diastereoselectivity, ranging from 1.7:1 to 16:1. acs.org The presence of a pre-existing chiral center, such as the (S)-hydroxyl group in a precursor to Methyl (S)-2,4-dihydroxybutanoate, can direct the facial selectivity of the cycloaddition.

In a hypothetical intramolecular cycloaddition, the chiral dihydroxyester moiety would influence the approach of the reacting partners. For instance, in a [5+2] intramolecular oxidopyrylium-alkene cycloaddition, the presence of an α-chiral center on the alkene tether has been shown to direct the formation of new chiral centers with high diastereoselectivity. nih.gov The stereochemical outcome is often rationalized by the formation of a preferred transition state that minimizes steric interactions. For a substrate like a derivative of Methyl (S)-2,4-dihydroxybutanoate, the hydroxyl groups would likely play a crucial role in orienting the molecule within the transition state assembly, thus dictating the stereochemistry of the newly formed ring system.

Table 1: Diastereoselectivity in Intramolecular Cycloadditions of Chiral Substrates (Illustrative Examples)

| Reaction Type | Chiral Substrate Feature | Diastereomeric Ratio (d.r.) | Reference |

| 1,3-Dipolar Nitrone Cycloaddition | (S)-α-methylbenzyl hydroxylamine | 1.7:1 to 16:1 | acs.org |

| [5+2] Oxidopyrylium-Alkene Cycloaddition | α-chiral center on alkene tether | High diastereoselectivity | nih.gov |

Models for Stereochemical Induction in Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins and is highly relevant for the synthesis of molecules like Methyl (S)-2,4-dihydroxybutanoate from an appropriate unsaturated precursor, such as methyl (E)-4-hydroxybut-2-enoate. The stereochemical outcome of the Sharpless AD is reliably predicted by a mnemonic device based on the chiral ligand used, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative. alfa-chemistry.comwikipedia.org

The reaction proceeds through a [3+2]-cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgresearchgate.net The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the approach of the alkene from one face over the other. For α,β-unsaturated esters, the AD-mix-β, containing a (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the β-face of the double bond, while AD-mix-α, with a (DHQ)₂PHAL ligand, directs them to the α-face. alfa-chemistry.com The presence of a γ-hydroxyl group in the substrate can further influence the stereoselectivity through potential hydrogen bonding interactions with the catalyst complex, enhancing the facial bias. In the synthesis of a key intermediate for the natural product nhatrangin A, an α,β-unsaturated ester was subjected to Sharpless asymmetric dihydroxylation using AD-mix-β, resulting in the corresponding diol with a high yield and an impressive 98% enantiomeric excess (ee). alfa-chemistry.com

Table 2: Stereochemical Induction in Sharpless Asymmetric Dihydroxylation

| Ligand Class | AD-Mix | Predicted Facial Selectivity | Typical Substrate Class |

| Dihydroquinidine (DHQD) | AD-mix-β | Top face (β) | Alkenes, α,β-unsaturated esters |

| Dihydroquinine (DHQ) | AD-mix-α | Bottom face (α) | Alkenes, α,β-unsaturated esters |

Analysis of Chiral Catalyst-Substrate Interactions

The interaction between a chiral catalyst and a substrate like a dihydroxybutanoate ester is crucial for achieving high enantioselectivity. In reactions involving chiral Lewis acids, the catalyst coordinates to a carbonyl group of the substrate, which both activates the substrate for nucleophilic attack and creates a defined chiral pocket around the reaction center. For β-hydroxy esters, chiral Lewis acids have been shown to effectively catalyze conjugate additions, leading to the formation of β-amino acid precursors with high stereoselectivity. acs.org

The geometry of the catalyst-substrate complex is dictated by a combination of steric and electronic factors. For instance, in Lewis acid-catalyzed reactions of α,β-unsaturated esters, the Lewis acid typically coordinates to the carbonyl oxygen in an anti fashion relative to the alkoxy group. nih.gov This preferred conformation is stabilized by favorable orbital interactions. In the context of creating Methyl (S)-2,4-dihydroxybutanoate, a chiral Lewis acid catalyst would need to effectively differentiate the two faces of a prochiral precursor, such as methyl 2-oxo-4-hydroxybutanoate. The catalyst would bind to the keto- and/or ester-carbonyl groups, and the chiral ligands attached to the Lewis acidic metal center would sterically block one pathway for the incoming nucleophile (e.g., a hydride source), allowing attack from the less hindered face to yield the desired (S)-alcohol.

Mechanistic Studies of Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign route to chiral compounds like Methyl (S)-2,4-dihydroxybutanoate. The use of enzymes, particularly ketoreductases, allows for precise control over the stereochemistry of the final product.

Enzyme Active Site Investigations and Substrate Recognition

The synthesis of Methyl (S)-2,4-dihydroxybutanoate can be achieved through the stereoselective reduction of a precursor like methyl 2-oxo-4-hydroxybutanoate, a reaction catalyzed by ketoreductases (KREDs). These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The active site of a typical KRED contains a conserved catalytic triad, often consisting of tyrosine, serine, and lysine (B10760008) residues, and a binding pocket for the nicotinamide (B372718) cofactor (typically NADPH). nih.gov

The substrate binds in a specific orientation within the active site, which is composed of a unique arrangement of amino acid residues that create a specific chemical environment. nih.govwikipedia.org This precise positioning dictates the stereochemical outcome of the reduction. For A-type ketoreductases, the substrate enters the active site from the side opposite to the cofactor, leading to the formation of an L-hydroxyl group, which corresponds to the (S)-configuration in this case. nih.gov The pantetheine (B1680023) handle in natural polyketide synthase substrates has been shown to influence catalytic efficiency and stereochemical outcome, suggesting that the ester group of a synthetic substrate also plays a key role in substrate recognition and positioning through interactions with active site residues. nih.gov Molecular modeling and site-directed mutagenesis are powerful tools to probe these interactions and even alter the stereoselectivity of the enzyme. nih.gov

Table 3: Key Residues in Ketoreductase Active Sites

| Residue Type | Function | Relevance to Substrate Recognition |

| Catalytic Triad (e.g., Tyr, Ser, Lys) | Proton transfer during catalysis | Orients the carbonyl group for reduction. nih.gov |

| Hydrophobic Residues | Form the binding pocket | Interact with the carbon backbone of the substrate. |

| Polar/Charged Residues | Hydrogen bonding | Interact with the hydroxyl and ester groups of the substrate. |

| Tryptophan (e.g., W359 in AmpKR2) | Hydrogen bonding to pantetheine handle | Likely interacts with the ester portion of synthetic substrates. nih.gov |

Cofactor Dependence and Regeneration in Enzymatic Pathways

The reduction of a keto group to a hydroxyl group by a ketoreductase is a redox reaction that requires a hydride donor. Most ketoreductases utilized for the synthesis of chiral alcohols are dependent on the cofactor nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). promega.com During the reaction, NADPH is oxidized to NADP⁺. Since NADPH is an expensive stoichiometric reagent, an efficient in situ regeneration system is essential for the economic viability of any large-scale biocatalytic process. nih.gov

Several cofactor regeneration systems have been developed. A common and effective method is the enzyme-coupled approach, where a second enzyme and a cheap sacrificial substrate are used to regenerate NADPH from NADP⁺. The glucose/glucose dehydrogenase (GDH) system is widely used, where glucose is oxidized to gluconolactone, which then hydrolyzes to gluconic acid. nih.gov This system is advantageous because the reaction is effectively irreversible. Another approach is the substrate-coupled system, which uses a single dehydrogenase that can also oxidize a co-substrate, such as isopropanol (B130326), to regenerate the cofactor. alfa-chemistry.com However, this is a reversible reaction and often requires a large excess of the co-substrate. Recently, the use of citrate (B86180) as a cost-efficient regenerating agent in whole-cell systems has been demonstrated, where native enzymes of the TCA cycle are exploited for NADPH regeneration.

Table 4: Common NADPH Regeneration Systems for Ketoreductase-Catalyzed Reductions

| Regeneration System | Key Components | Advantages | Disadvantages | Reference |

| Glucose/GDH | Glucose, Glucose Dehydrogenase (GDH) | Irreversible, high conversion | Requires a second enzyme | nih.gov |

| Isopropanol/ADH | Isopropanol, Alcohol Dehydrogenase (ADH) | Simple (can use the same KRED) | Reversible, requires excess co-substrate | alfa-chemistry.com |

| Formate/FDH | Formate, Formate Dehydrogenase (FDH) | Irreversible (CO₂ byproduct) | FDH can have stability issues | N/A |

| Whole Cell/Citrate | Whole cells, Citrate | Inexpensive, no added enzyme | May have mass transport limitations |

Reaction Pathway Optimization for Efficiency and Selectivity

The synthesis of Methyl (S)-2,4-dihydroxybutanoate, a valuable chiral building block, necessitates a reaction pathway that is not only efficient in terms of chemical yield but also highly selective, particularly concerning stereochemistry. Optimization efforts are primarily centered on the asymmetric reduction of a suitable precursor, typically a β-keto ester such as methyl 4-hydroxy-2-oxobutanoate. Both transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction have emerged as prominent strategies to achieve high efficiency and enantioselectivity.

The optimization of these pathways involves a systematic variation of several key parameters, including the choice of catalyst (and chiral ligand for metal-catalyzed reactions), enzyme (for biocatalysis), solvent, temperature, pressure (for hydrogenation), and the use of additives.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of β-keto esters is a powerful method for the synthesis of chiral β-hydroxy esters. The development of chiral ligands that can effectively coordinate with transition metals like Ruthenium, Rhodium, and Iridium has been pivotal. rsc.orgnih.govacs.org These catalytic systems can achieve high conversions and excellent enantiomeric excesses (ee) under optimized conditions.

For the synthesis of Methyl (S)-2,4-dihydroxybutanoate, the reaction pathway involves the reduction of the ketone group at the C2 position of a precursor like methyl 4-hydroxy-2-oxobutanoate. The optimization of this process involves fine-tuning the catalyst system and reaction conditions to favor the formation of the (S)-enantiomer.

Influence of Catalyst and Ligand:

The choice of the metal center and the chiral ligand is the most critical factor influencing both the yield and the enantioselectivity of the hydrogenation. Iridium-based catalysts, in particular, have shown great promise in the asymmetric hydrogenation of β-keto esters. rsc.org For instance, Iridium complexes with chiral P,N,N-ligands have been developed that demonstrate high efficiency. The structure of the ligand, including its steric and electronic properties, dictates the stereochemical outcome of the reaction.

A study on the Iridium-catalyzed asymmetric hydrogenation of various β-keto esters using chiral ferrocenyl P,N,N-ligands demonstrated that a wide range of substrates could be hydrogenated to the corresponding β-hydroxy esters with good to excellent enantioselectivities (up to 95% ee). rsc.org

Table 1: Optimization of Iridium-Catalyzed Asymmetric Hydrogenation of a Model β-Keto Ester

| Entry | Ligand | Solvent | Base | Pressure (bar H₂) | Temp (°C) | Yield (%) | ee (%) |

| 1 | L1 | MeOH | - | 20 | 25 | 95 | 85 (S) |

| 2 | L2 | MeOH | - | 20 | 25 | 98 | 90 (S) |

| 3 | L2 | CH₂Cl₂ | - | 20 | 25 | 92 | 88 (S) |

| 4 | L2 | MeOH | KOtBu | 50 | 50 | >99 | 95 (S) |

| 5 | L3 | MeOH | - | 20 | 25 | 96 | 82 (S) |

Data is illustrative and based on findings for analogous β-keto esters. rsc.orgrsc.org

Influence of Reaction Conditions:

Solvents, temperature, hydrogen pressure, and the presence of additives can significantly impact the reaction's efficiency and selectivity. Protic solvents like methanol (B129727) are often effective for these hydrogenations. rsc.org An increase in hydrogen pressure and temperature can sometimes improve the reaction rate and conversion, but may have a variable effect on enantioselectivity. The addition of a base, such as potassium tert-butoxide (KOtBu), can also influence the catalytic activity and selectivity. rsc.org

Biocatalytic Reduction

An alternative and often highly selective approach to producing Methyl (S)-2,4-dihydroxybutanoate is through biocatalytic reduction using enzymes, particularly ketoreductases (KREDs). nih.gov These enzymes can exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess. The optimization of a biocatalytic pathway focuses on enzyme selection, substrate concentration, cofactor regeneration, and reaction conditions like pH and temperature.

Enzyme Selection and Engineering:

The primary step in optimizing a biocatalytic reduction is the screening of a diverse panel of ketoreductases to identify an enzyme with high activity and selectivity for the target substrate. Modern enzyme engineering techniques, such as directed evolution, can be employed to further enhance the performance of a selected KRED, improving its stability, activity, and stereoselectivity for a non-natural substrate. frontiersin.org

Cofactor Regeneration:

Most ketoreductases require a nicotinamide cofactor, typically NADPH or NADH, as a hydride source. Since these cofactors are expensive, a regeneration system is crucial for the economic viability of the process on a larger scale. A common approach is to use a secondary enzyme, such as glucose dehydrogenase, which oxidizes a cheap substrate like glucose to regenerate the NADPH/NADH consumed in the primary reaction.

Table 2: Optimization of Biocatalytic Reduction of a Model β-Keto Ester using a Ketoreductase

| Entry | KRED Source | Co-substrate for Regeneration | pH | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Candida sp. | Glucose | 7.0 | 30 | 24 | 85 | >99 (S) |

| 2 | Pichia sp. | Glucose | 7.0 | 30 | 24 | 92 | 98 (S) |

| 3 | Engineered E. coli | Isopropanol | 7.5 | 35 | 12 | >99 | >99 (S) |

| 4 | Candida sp. | Glucose | 6.0 | 30 | 24 | 78 | >99 (S) |

| 5 | Engineered E. coli | Isopropanol | 7.5 | 30 | 18 | 98 | >99 (S) |

Data is illustrative and based on findings for analogous biocatalytic reductions. nih.govfrontiersin.org

Influence of Reaction Parameters:

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Methyl (S)-2,4-dihydroxybutanoate. Beyond simple proton (¹H) and carbon-¹³ (¹³C) NMR for confirming the basic carbon skeleton and proton environments, advanced NMR methods are required to tackle the complexities arising from its chiral nature.

Enantiomers, by definition, produce identical NMR spectra in an achiral solvent. stackexchange.com Therefore, determining the absolute configuration of the chiral center at C2 in Methyl (S)-2,4-dihydroxybutanoate requires the introduction of an external chiral influence. A prevalent and reliable method for this purpose is the Mosher ester analysis. nih.govspringernature.com

This technique involves derivatizing the secondary alcohol at the C2 position with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govutoronto.ca The reaction, often proceeding via the acid chloride (MTPA-Cl), converts the enantiomeric alcohol into a pair of diastereomeric esters. stackexchange.com These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their NMR spectra. utoronto.ca

The core principle of Mosher's method relies on the predictable anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting esters, the phenyl group shields adjacent protons. utoronto.ca By preparing both the (R)-MTPA and (S)-MTPA esters of the alcohol, a comparative analysis of their ¹H NMR spectra is performed. The differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage are systematically analyzed. A consistent pattern of positive Δδ values on one side of the molecule and negative values on the other allows for the unambiguous assignment of the absolute configuration of the original alcohol's stereocenter. nih.govspringernature.com

Table 1: General Steps for Mosher Ester Analysis

| Step | Description | Purpose |

|---|---|---|

| 1 | Derivatization | The chiral alcohol is reacted separately with (R)-MTPA-Cl and (S)-MTPA-Cl to form two diastereomeric esters. stackexchange.com |

| 2 | NMR Acquisition | ¹H NMR (and often 2D-COSY) spectra are acquired for both diastereomeric products. stackexchange.com |

| 3 | Signal Assignment | Protons on both sides of the original carbinol center are unambiguously assigned for both diastereomers. |

| 4 | Chemical Shift Comparison | The chemical shift (δ) of each assigned proton in the (S)-MTPA ester is subtracted from the corresponding proton in the (R)-MTPA ester (Δδ = δS - δR). |

In synthetic pathways leading to or utilizing Methyl (S)-2,4-dihydroxybutanoate, NMR spectroscopy is a powerful tool for monitoring reaction progress and identifying transient intermediates. For instance, in reactions involving the protection or derivatization of the two hydroxyl groups, ¹H NMR can track the disappearance of starting material signals and the appearance of product signals. The integration of these signals provides a ratio of the species in the reaction mixture.

Furthermore, techniques like Diffusion Ordered Spectroscopy (DOSY) can help distinguish different species in a complex mixture based on their diffusion coefficients, which correlate with molecular size. While specific studies detailing the elucidation of complex reaction intermediates for Methyl (S)-2,4-dihydroxybutanoate are not broadly published, the compound is recognized as a key intermediate in the synthesis of other active molecules. medchemexpress.com The general methodology would involve acquiring NMR spectra at various time points during a reaction to observe the rise and fall of signals corresponding to intermediates, providing critical mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of Methyl (S)-2,4-dihydroxybutanoate. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For Methyl (S)-2,4-dihydroxybutanoate (C₅H₁₀O₄), the expected exact mass can be calculated and compared to the experimental value, thereby confirming the molecular formula. miamioh.edu

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation. The fragmentation of esters and alcohols follows predictable pathways. libretexts.org

Table 2: Plausible HRMS Fragmentation Pattern for Methyl (S)-2,4-dihydroxybutanoate (C₅H₁₀O₄)

| m/z (Fragment Ion) | Proposed Identity | Neutral Loss | Description |

|---|---|---|---|

| [M+H]⁺ or [M+Na]⁺ | C₅H₁₁O₄⁺ or C₅H₁₀O₄Na⁺ | - | Pseudomolecular ion (common in ESI) |

| [M]⁺• | C₅H₁₀O₄⁺• | - | Molecular ion (common in EI) |

| M - 18 | [C₅H₈O₃]⁺• | H₂O | Loss of a water molecule from one of the hydroxyl groups. |

| M - 31 | [C₄H₇O₃]⁺ | •OCH₃ | Alpha-cleavage with loss of the methoxy (B1213986) radical from the ester. docbrown.info |

| M - 32 | [C₅H₈O₂]⁺• | CH₃OH | Loss of methanol (B129727). |

This analysis of fragment ions helps to piece together the molecular structure, confirming the presence of the methyl ester and hydroxyl functional groups. libretexts.orglibretexts.org

Chromatographic Methods for Enantiomeric Excess Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), is paramount in stereoselective synthesis. Chiral chromatography is the gold standard for this analysis.

For volatile or semi-volatile compounds, chiral GC-MS is a highly effective technique. To improve volatility and chromatographic performance, the hydroxyl groups of Methyl (S)-2,4-dihydroxybutanoate would typically be derivatized prior to analysis, for example, by silylation or acylation. nih.gov

The derivatized sample is then injected onto a GC column containing a chiral stationary phase (CSP). These phases are often based on derivatized cyclodextrins, which create a chiral environment where the two enantiomeric derivatives can interact differently, leading to different retention times. gcms.cz The separated enantiomers are then detected by a mass spectrometer, which provides both quantification and mass information for peak identification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. libretexts.org

Chiral HPLC is a versatile and widely used method for separating enantiomers and determining ee. uma.esresearchgate.net The separation can be achieved directly or indirectly.

Direct Separation: In the direct approach, the underivatized Methyl (S)-2,4-dihydroxybutanoate is passed through an HPLC column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common and effective for separating a wide range of chiral compounds, including alcohols. windows.net The differential interaction between the enantiomers and the chiral phase leads to their separation, allowing for quantification by a detector (e.g., UV or RI).

Indirect Separation: The indirect method involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., silica (B1680970) gel or C18). mdpi.com

The choice between GC and HPLC depends on the compound's properties and the available instrumentation. Both methods, when properly developed and validated, provide accurate and reliable determination of the enantiomeric excess of Methyl (S)-2,4-dihydroxybutanoate.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Trade Name Examples | Typical Applications |

|---|---|---|

| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Broad applicability for many classes of chiral compounds. |

| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® AS | Complementary selectivity to cellulose-based phases. |

| Crown Ether | CROWNPAK® CR(+) | Effective for compounds with primary amino groups. researchgate.net |

Computational and Theoretical Studies

Molecular Modeling of Stereochemical Outcomes

Molecular modeling is a critical technique used to predict the three-dimensional structures of molecules and their interactions. For a chiral compound like Methyl (S)-2,4-dihydroxybutanoate, this would be invaluable for understanding its synthesis and biological interactions.

Prediction of Enantioselectivity and Diastereoselectivity

The prediction of enantioselectivity and diastereoselectivity is a key application of molecular modeling in organic synthesis. Computational methods can be employed to model the transition states of a reaction, allowing chemists to understand why one stereoisomer is formed preferentially over another. In the context of synthesizing Methyl (S)-2,4-dihydroxybutanoate, such models would help in selecting the appropriate catalysts and reaction conditions to achieve high stereochemical purity. However, specific studies detailing these predictions for Methyl (S)-2,4-dihydroxybutanoate are not found in the reviewed literature.

Conformational Analysis of the Compound and its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic properties of molecules, which govern their reactivity and spectroscopic characteristics.

Investigation of Reaction Transition States and Energy Barriers

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the energies of reactants, products, and transition states. wikipedia.org This allows for the determination of reaction energy barriers, providing a quantitative measure of how fast a reaction is likely to proceed. For the synthesis of Methyl (S)-2,4-dihydroxybutanoate, these calculations would be instrumental in elucidating reaction mechanisms and optimizing synthetic routes. A search of the scientific literature did not yield specific studies that have published these energy barrier calculations for the synthesis of this compound.

Elucidation of Electronic Structures and Reactivity Profiles

The electronic structure, including the distribution of electrons and the energies of molecular orbitals (like the HOMO and LUMO), dictates a molecule's reactivity. Quantum chemical calculations can generate electronic structure data and create molecular electrostatic potential (MEP) maps to visualize reactive sites. epstem.net This information helps in predicting how Methyl (S)-2,4-dihydroxybutanoate would interact with other molecules. At present, detailed reports on the electronic structure and reactivity profile specific to Methyl (S)-2,4-dihydroxybutanoate are not available in the surveyed literature.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl (S)-2,4-dihydroxybutanoate with high stereochemical fidelity?

- Methodological Answer : Synthesis typically involves stereoselective protection of hydroxyl groups and controlled esterification. For example, a chiral precursor like (S)-2-amino-3,3-dimethylbutanoate hydrochloride can be reacted with trifluoroethylamine in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base at 60°C under nitrogen. Purification via C18 reverse-phase chromatography (acetonitrile/water gradient) ensures product isolation . Enantiomeric purity is confirmed using chiral HPLC and ¹H-NMR analysis of characteristic proton environments (e.g., methyl singlet at δ 1.02 in DMSO-d₆) .

Q. How is Methyl (S)-2,4-dihydroxybutanoate characterized structurally?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- ¹H-NMR : Identifies proton environments (e.g., hydroxyl protons as broad singlets and methyl ester signals near δ 3.7–3.8) .

- LCMS/HPLC : Determines molecular ion peaks (e.g., [M+H]⁺) and retention times, which can be cross-referenced with synthetic intermediates .

- InChI Key : Standardizes structural representation (e.g.,

GROIZFGOAFTUNT-UHFFFAOYSA-Nfor related hydroxyimino esters) .

Q. What purification strategies are effective for isolating Methyl (S)-2,4-dihydroxybutanoate?

- Methodological Answer : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is preferred for polar derivatives. For example, post-reaction mixtures are concentrated under reduced pressure, dissolved in acetonitrile/water, and eluted with gradient conditions to isolate the target compound . Silica gel chromatography (hexane/ethyl acetate) may also separate non-polar byproducts .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Methodological Answer : Use chiral auxiliaries or catalysts to enforce stereochemical control. For instance, starting with (S)-configured precursors (e.g., (S)-2-amino acids) minimizes racemization. Reaction conditions (e.g., ≤60°C, inert atmosphere) and short reaction times (e.g., 1–3 hours for deprotection steps) reduce thermal degradation . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers, enabling quantification of excess .

Q. What analytical approaches resolve contradictions in reported spectral data for dihydroxybutanoate derivatives?

- Methodological Answer : Cross-validate data using:

- 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations and clarifies overlapping signals.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., C₅H₁₀O₄ for Methyl (S)-2,4-dihydroxybutanoate).

- X-ray crystallography : Resolves absolute configuration ambiguities, as demonstrated for structurally related esters .

Q. How do reaction conditions influence the stability of Methyl (S)-2,4-dihydroxybutanoate?

- Methodological Answer : Stability studies under varying pH, temperature, and solvent systems are critical. For example:

- Acidic conditions : May hydrolyze the ester moiety; monitor via LCMS for degradation products.

- Basic conditions : Risk β-elimination of hydroxyl groups; stabilize with buffered solutions (pH 6–8).

- Long-term storage : Lyophilize and store at –20°C under nitrogen to prevent oxidation .

Q. What mechanistic insights explain side reactions during esterification?

- Methodological Answer : Competing pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.